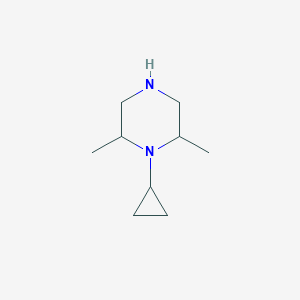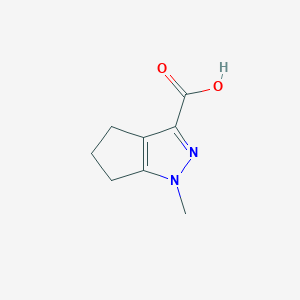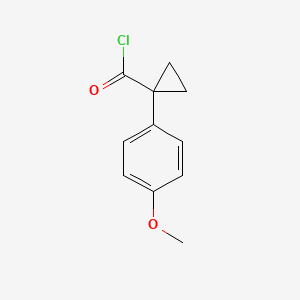
4'-Thiomethyl-3-thiomorpholinomethyl benzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecule contains a total of 46 bonds. There are 25 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 ketone (aromatic), 1 tertiary amine (aliphatic), and 2 sulfides .Physical And Chemical Properties Analysis
The physical and chemical properties of “4’-Thiomethyl-3-thiomorpholinomethyl benzophenone” include its molecular formula (C19H21NOS2), molecular weight (343.51 g/mol), and its status as a nonhazardous material for shipping .科学的研究の応用
Occurrences and Toxicities of Benzophenone Derivatives
Benzophenone derivatives, notably Benzophenone-3 (BP-3), are extensively used in sunscreen and various consumer products. Their wide usage has led to their release into aquatic environments, raising concerns about their potential impact. BP-3 is known for its lipophilic nature, photostability, and bioaccumulative properties. It is rapidly absorbed via oral and dermal routes and transformed into major metabolites in vivo, such as BP-1, BP-8, and THB, with BP-1 showing a longer biological half-life and higher estrogenic potency. BP-3 and its derivatives have been frequently detected in various environmental matrices, including water, soil, sediments, sludge, and biota. Notably, human-related activities and wastewater treatment plant effluents are major sources of BP-3 in the environment. Additionally, the compound has been found in human urine, serum, breast milk, and placental tissues. Despite its widespread use, BP-3 has exhibited endocrine-disrupting capabilities, with strong anti-androgenic and weak estrogenic activities, while also displaying anti-estrogenic activity. However, the environmental levels of BP-3 are generally lower than the Predicted No Effect Concentration (PNEC), suggesting a lower immediate risk. Nevertheless, due to the limited information on its ecotoxicological impact and the observed seasonal and spatial variations of BP-3 in water, further environmental monitoring and studies on the long-term exposure consequences in aquatic ecosystems are warranted (Kim & Choi, 2014).
Photoaffinity Labeling Applications in Structural Biology
Photoaffinity labeling (PAL) is a valuable technique in structural biology, offering insights into the organization of biological systems. It involves the use of photoreactive groups, such as arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine, to create cross-links between photoreactive probes and biomolecules. This process is instrumental in studying potential drug targets, transport processes, and the structural changes in various biological components like G-protein-coupled receptors and nicotinic acetylcholine receptors. Additionally, PAL has applications in examining biological membranes and detecting carbohydrate-binding proteins, contributing significantly to our understanding of complex biological mechanisms (Vodovozova, 2007).
作用機序
The mechanism of action for “4’-Thiomethyl-3-thiomorpholinomethyl benzophenone” is not clear as it is a research chemical and not intended for human or veterinary use.
特性
IUPAC Name |
(4-methylsulfanylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS2/c1-22-18-7-5-16(6-8-18)19(21)17-4-2-3-15(13-17)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAKREGJKBTNRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643363 |
Source


|
| Record name | [4-(Methylsulfanyl)phenyl]{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Thiomethyl-3-thiomorpholinomethyl benzophenone | |
CAS RN |
898762-98-6 |
Source


|
| Record name | [4-(Methylsulfanyl)phenyl]{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid](/img/structure/B1325110.png)





![[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1325136.png)



![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)
![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)